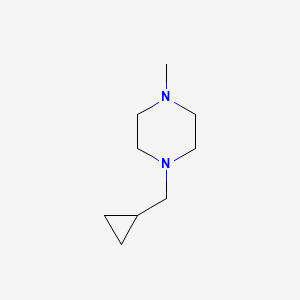
1-(Cyclopropylmethyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-methylpiperazine is an organic compound with the chemical formula C10H18N2. It is a white crystalline solid that is stable at room temperature. This compound is known for its applications in the medical and research fields, particularly due to its regulatory effects on neurotransmitters .
Synthetic Routes and Reaction Conditions:
- The synthesis of this compound typically involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane. This reaction is usually carried out under the protection of an inert gas, such as nitrogen, and at a suitable temperature .
- The reaction product is then crystallized, purified, and dried to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropylmethyl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major products include cyclopropylmethyl ketones.
Reduction: The major products include cyclopropylmethylamines.
Substitution: The major products depend on the substituent introduced but can include various substituted piperazines.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used to study the regulatory effects on neurotransmitters and the pathogenesis of nervous system-related diseases.
Medicine: It is used as a regulator of neurotransmitters to treat anxiety, depression, and other mental diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-methylpiperazine involves its interaction with neurotransmitter receptors in the nervous system. It affects the chemical transmission of the nervous system, thereby regulating neurotransmitter levels and exerting its therapeutic effects. The molecular targets include various neurotransmitter receptors and pathways involved in neurotransmission .
Comparaison Avec Des Composés Similaires
- Cyclopropylmethylamine
- Cyclopropylmethylpiperidine
- Cyclopropylmethylpyrrolidine
Comparison: 1-(Cyclopropylmethyl)-4-methylpiperazine is unique due to its specific structure, which includes a cyclopropylmethyl group attached to a piperazine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, cyclopropylmethylamine lacks the piperazine ring, which significantly alters its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-10-4-6-11(7-5-10)8-9-2-3-9/h9H,2-8H2,1H3 |
Clé InChI |
LHSHAIPEBMXBTA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


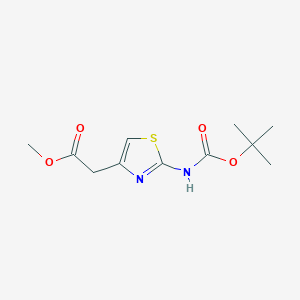
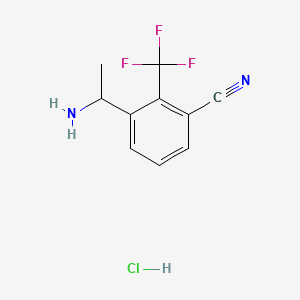
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
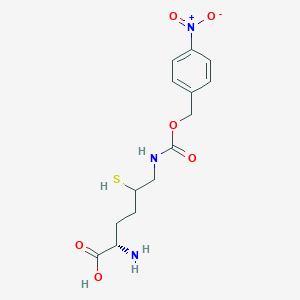
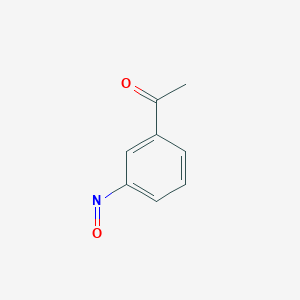
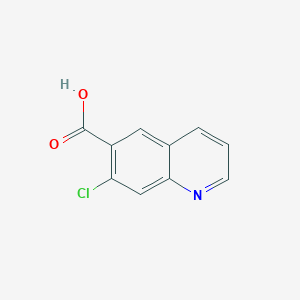
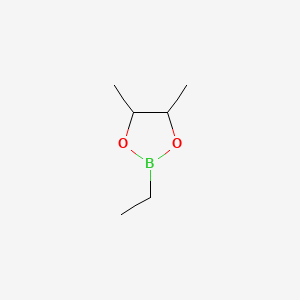
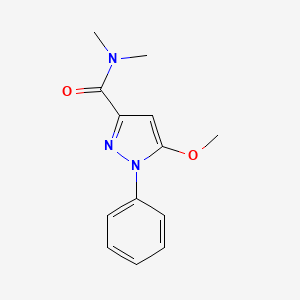

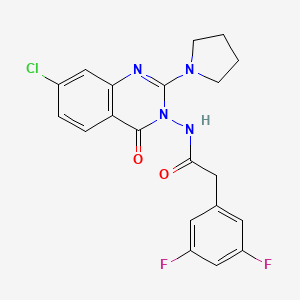
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
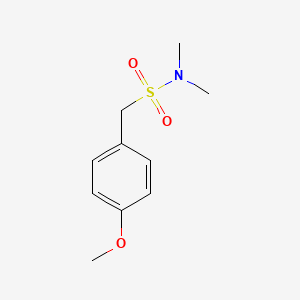
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
